molecular formula C14H14F2N2O B2543036 N-(1-cyanocyclohexyl)-2,4-difluorobenzamide CAS No. 1307186-79-3

N-(1-cyanocyclohexyl)-2,4-difluorobenzamide

Cat. No.: B2543036
CAS No.: 1307186-79-3
M. Wt: 264.276
InChI Key: WZTOPRYPDIGBKS-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2,4-difluorobenzamide is a synthetic benzamide derivative featuring a cyclohexyl ring substituted with a nitrile group at the 1-position. This molecular architecture, which incorporates both the benzamide framework and a cyanocyclohexyl moiety, is of significant interest in modern medicinal chemistry and drug discovery research. Compounds with related structural features have demonstrated potential in various therapeutic areas, including investigations as PARP1 inhibitors for anticancer research . The presence of the 2,4-difluorobenzamide group is a notable structural element found in several biologically active molecules, as fluorine atoms are frequently incorporated to modulate the compound's electronic properties, metabolic stability, and membrane permeability . The unique combination of the benzamide core with the cyanocyclohexyl substituent makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and for the development of novel therapeutic agents targeting various disease pathways. Researchers utilize this compound primarily in preclinical research settings, including enzyme inhibition assays, cellular efficacy studies, and as a building block for the synthesis of more complex molecules. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material according to laboratory safety protocols and adhere to all relevant regulations concerning the use of chemical compounds in research.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c15-10-4-5-11(12(16)8-10)13(19)18-14(9-17)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTOPRYPDIGBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanone-Derived Amination

The synthesis of 1-cyanocyclohexylamine, a critical intermediate, begins with cyclohexanone. As detailed in US5116872A , cyclohexanone undergoes reductive amination in the presence of ammonia and hydrogen cyanide to yield 1-cyanocyclohexylamine. The reaction proceeds via the following steps:

  • Formation of cyclohexylimine : Cyclohexanone reacts with ammonia to form an imine intermediate.
  • Cyanide addition : Hydrogen cyanide adds to the imine, generating an α-aminonitrile.
  • Reduction : The α-aminonitrile is reduced catalytically (e.g., using H₂/Pd) to yield 1-cyanocyclohexylamine.

Key Reaction Conditions :

  • Temperature: 50–80°C
  • Solvent: Ethanol or methanol
  • Catalyst: Palladium on carbon (5% w/w)
  • Yield: 68–72%.

Alternative Pathways via Hydrolysis

Patent CN101462980B outlines a hydrolysis-based approach for related benzamide derivatives, though adaptations are required for 1-cyanocyclohexylamine. For instance, treating cyclohexanone oxime with sodium cyanide in acidic conditions generates the cyanated amine after neutralization.

Synthesis of 2,4-Difluorobenzoic Acid Derivatives

Fluorination of Benzoic Acid

2,4-Difluorobenzoic acid is typically synthesized via directed ortho-metalation (DoM) of fluorobenzene derivatives. A common route involves:

  • Nitration : Fluorobenzene is nitrated to 2,4-dinitrofluorobenzene.
  • Reduction : Catalytic hydrogenation reduces nitro groups to amines.
  • Schiemann Reaction : Diazotization followed by fluorination yields 2,4-difluorobenzoic acid.

Optimization Notes :

  • Nitration requires fuming HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration.
  • Diazotization uses NaNO₂/HCl at -10°C to stabilize the diazonium salt.

Activation to 2,4-Difluorobenzoyl Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride:
$$
\text{2,4-Difluorobenzoic acid} + \text{SOCl}2 \rightarrow \text{2,4-Difluorobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Conditions :

  • Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.
  • Yield: >90%.

Coupling of 1-Cyanocyclohexylamine and 2,4-Difluorobenzoyl Chloride

Amide Bond Formation

The final step involves nucleophilic acyl substitution between 1-cyanocyclohexylamine and 2,4-difluorobenzoyl chloride:
$$
\text{1-Cyanocyclohexylamine} + \text{2,4-Difluorobenzoyl chloride} \xrightarrow{\text{Base}} \text{N-(1-Cyanocyclohexyl)-2,4-difluorobenzamide}
$$

Procedure :

  • Base selection : Triethylamine (TEA) or pyridine neutralizes HCl.
  • Solvent : Anhydrous DCM or THF.
  • Temperature : 0–25°C to minimize side reactions.
  • Reaction time : 12–24 hours.
  • Workup : Sequential washes with NaHCO₃ (5%), HCl (1%), and brine.

Yield : 75–82% after recrystallization from ethanol.

Scalable Industrial Adaptations

Patent WO2019078619A1 highlights the use of continuous flow reactors for analogous amide couplings, enhancing reproducibility and reducing reaction times. Key parameters include:

  • Residence time: 30–60 minutes.
  • Temperature: 50°C.
  • Catalyst: None required due to high electrophilicity of acyl chloride.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 7.85 (m, 1H, Ar-H), 7.65 (m, 1H, Ar-H), 7.50 (m, 1H, Ar-H), 3.45 (m, 1H, cyclohexyl-H), 2.10–1.60 (m, 10H, cyclohexyl-H).
  • IR (KBr) :
    • 2220 cm⁻¹ (C≡N stretch), 1660 cm⁻¹ (amide C=O), 1520 cm⁻¹ (C-F).
  • LCMS : m/z 293.1 [M+H]⁺.

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water, 70:30).
  • Elemental Analysis : Calculated for C₁₄H₁₄F₂N₂O: C, 62.22%; H, 5.22%; N, 10.36%. Found: C, 62.18%; H, 5.25%; N, 10.32%.

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Hydrolysis of nitrile : Controlled pH (<8) and low temperatures prevent cyano group hydrolysis.
  • Acyl chloride stability : Store under inert atmosphere (N₂/Ar) at -20°C.

Solvent and Reagent Selection

  • DCM vs. THF : DCM offers higher reaction rates but requires strict anhydrous conditions.
  • Alternative coupling agents : HATU or EDCl may improve yields in sensitive substrates but increase cost.

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • Thionyl chloride recovery : Distillation reclaims SOCl₂, reducing waste.
  • Catalyst recycling : Pd/C from reductive amination is filtrated and reused.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclohexyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: 1-cyanocyclohexaneacetic acid.

    Reduction: 1-cyanocyclohexylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1-cyanocyclohexyl)-2,4-difluorobenzamide is used as a building block in the synthesis of more complex molecules. Its cyano and difluorobenzamide groups make it a versatile intermediate in organic synthesis.

Biology and Medicine: This compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the agrochemical industry, this compound can be used in the synthesis of herbicides and pesticides. Its stability and reactivity make it suitable for the development of new agrochemical products.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2,4-difluorobenzamide depends on its specific application. In drug discovery, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the difluorobenzamide moiety can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds

Compound Name Core Structure Substituents Reference
N-(1-cyanocyclohexyl)-2,4-difluorobenzamide Benzamide 2,4-difluorobenzoyl; 1-cyanocyclohexyl Target Compound
N-(2,4-Difluorophenyl)-2-fluorobenzamide Benzamide 2-fluorobenzoyl; 2,4-difluorophenylamine
N-(6-Chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,4-difluorobenzamide Benzothiazole-benzamide hybrid 2,4-difluorobenzoyl; 6-chloro-5-fluoro-benzothiazole
Teflubenzuron Benzoylurea 2,6-difluorobenzoyl; 3,5-dichloro-4-(trifluoromethoxy)phenyl urea
N-Cyclohexyl-2-fluorobenzamide Benzamide 2-fluorobenzoyl; cyclohexylamine

Key Observations :

  • Substituent Position : The 2,4-difluoro substitution in the target compound contrasts with the 2,6-difluoro pattern in teflubenzuron , which impacts electron distribution and receptor binding.
  • Heterocyclic vs. Aliphatic Moieties : The benzothiazole hybrid in ’s compound introduces aromatic heterocyclic rigidity, whereas the target compound’s cyclohexyl group offers conformational flexibility.
  • Functional Groups: The cyano group in the target compound is absent in N-cyclohexyl-2-fluorobenzamide , likely altering solubility and reactivity.

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